molecular formula C15H16ClN5O2S B2899327 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034558-43-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No. B2899327
CAS RN: 2034558-43-3
M. Wt: 365.84
InChI Key: RVDQYALKSMAGBC-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a non-naturally occurring small molecule that has attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The specific molecular structure of “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary widely depending on the specific compounds and conditions. For example, some derivatives have been found to exhibit significant inhibitory activity against certain enzymes .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry due to their biological activities. The triazolopyrimidine core of the compound is often found in bioactive molecules. A catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, demonstrating the compound’s utility in creating fused heterocyclic compounds .

Antibacterial Agents

Nitrogen-containing heterocycles, such as triazolopyrimidines, are known for their antibacterial properties. Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Energetic Materials

The thermal stability and insensitivity of triazolopyrimidines make them potential candidates for use as energetic materials. Their good detonation properties highlight their application in this field .

Anticoagulation Therapy

Triazolopyrimidines have been identified as potential dual inhibitors of thrombin and factor Xa, which are targets in anticoagulation therapy. This suggests their use in developing effective antithrombotic agents .

Antiproliferative Activities

The compound has been studied for its antiproliferative activities against various cancer cell lines, including human gastric cancer cells, colorectal carcinoma cells, and breast cancer cells. This indicates its potential application in cancer treatment .

Material Sciences

Apart from biomedical applications, triazolopyrimidines also find applications in material sciences. Their structural properties can be utilized in the development of materials with specific functions .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within cells .

properties

IUPAC Name

3-chloro-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S/c1-11-13(16)5-2-6-14(11)24(22,23)20-7-3-4-12-8-17-15-18-10-19-21(15)9-12/h2,5-6,8-10,20H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDQYALKSMAGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide

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